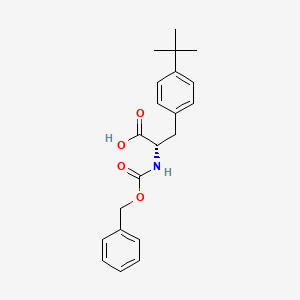

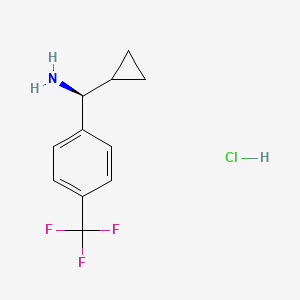

![molecular formula C40H80NO7P B3418657 2-[[[(2R)-3-[(1Z)-1-hexadecen-1-yloxy]-2-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium, inner salt CAS No. 126901-45-9](/img/structure/B3418657.png)

2-[[[(2R)-3-[(1Z)-1-hexadecen-1-yloxy]-2-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium, inner salt

Overview

Description

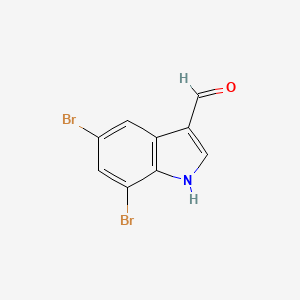

The compound 2-[[[(2R)-3-[(1Z)-1-hexadecen-1-yloxy]-2-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium, inner salt is a complex organic molecule It is characterized by its unique structure, which includes a phosphinyl group, a trimethyl-ethanaminium moiety, and long-chain fatty acid esters

Mechanism of Action

Target of Action

PC(P-16:0/16:0), also known as 1-(1Z-hexadecenyl)-2-hexadecanoyl-glycero-3-phosphocholine, is a type of phosphatidylcholine (PC or GPCho), a class of glycerophospholipids

Mode of Action

They can also act as a source of signaling molecules .

Biochemical Pathways

PC(P-16:0/16:0) is involved in the Lands’ cycle, a crucial biochemical pathway in lipid metabolism . This cycle describes the continuous turnover of fatty acids in phospholipids. During ischemic brain injury, an imbalance between PC(P-16:0/16:0) and LPC(16:0) has been observed, indicating altered Lands’ cycle of PC .

Result of Action

In the context of ischemic brain injury, PC(P-16:0/16:0) has been associated with neuroprotective effects. It has been observed to suppress the secretion of pro-inflammatory cytokines IL-1β and TNF-α by microglial cells, thereby limiting neuroinflammation pathways .

Action Environment

The action of PC(P-16:0/16:0) can be influenced by various environmental factors. For instance, in ischemic conditions, the levels of PC(P-16:0/16:0) decrease, while the levels of LPC(16:0) increase . This suggests that the action and efficacy of PC(P-16:0/16:0) can be modulated by the physiological environment.

Biochemical Analysis

Biochemical Properties

PC(P-16:0/16:0) is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found that the level of PC(P-16:0/16:0) can be influenced by the enzyme cPLA2 .

Cellular Effects

The effects of PC(P-16:0/16:0) on cells and cellular processes are significant. It has been observed that PC(P-16:0/16:0) can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, PC(P-16:0/16:0) has been shown to suppress the secretion of IL-1β and TNF-α in microglial cells, thereby limiting neuroinflammation pathways .

Molecular Mechanism

The molecular mechanism of action of PC(P-16:0/16:0) involves its interactions at the molecular level. It has been suggested that PC(P-16:0/16:0) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PC(P-16:0/16:0) have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate esters and phosphinyl derivatives. The general synthetic route can be outlined as follows:

Esterification: The initial step involves the esterification of hexadecanoic acid with an appropriate alcohol to form the ester intermediate.

Phosphinylation: The ester intermediate is then reacted with a phosphinylating agent under controlled conditions to introduce the phosphinyl group.

Quaternization: The final step involves the quaternization of the phosphinyl ester with trimethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The phosphinyl group can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can target the ester groups, converting them to alcohols.

Substitution: The trimethyl-ethanaminium moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

Oxidation: Phosphine oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted ethanaminium compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be explored for its interactions with cellular membranes due to its amphiphilic nature. It can be used to study membrane dynamics and protein-lipid interactions.

Medicine

In medicine, the compound’s potential as a drug delivery agent is of interest. Its structure allows it to interact with biological membranes, potentially facilitating the transport of therapeutic agents.

Industry

Industrially, this compound could be used in the formulation of specialty chemicals, including surfactants and emulsifiers, due to its amphiphilic properties.

Comparison with Similar Compounds

Similar Compounds

Lecithin: A phospholipid with similar amphiphilic properties.

Phosphatidylcholine: Another phospholipid commonly found in biological membranes.

Sphingomyelin: A phospholipid involved in signal transduction and cell recognition.

Uniqueness

The uniqueness of 2-[[[(2R)-3-[(1Z)-1-hexadecen-1-yloxy]-2-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium, inner salt lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological interactions

Properties

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-[(Z)-hexadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-45-37-39(38-47-49(43,44)46-36-34-41(3,4)5)48-40(42)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h32,35,39H,6-31,33-34,36-38H2,1-5H3/b35-32-/t39-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWXKAOBUSBJLD-MCBGMKGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC=CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](CO/C=C\CCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(P-16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

126901-45-9 | |

| Record name | PC(P-16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

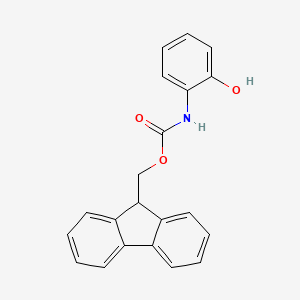

![Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B3418621.png)